4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrophenylhydrazine with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) under anhydrous conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
3-(3-nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
4-(3-nitrophenyl)pyridine: Lacks the triazole ring, only contains the pyridine and nitrophenyl groups.
Uniqueness
4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings with the nitrophenyl group enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)11-3-1-2-10(8-11)13-15-12(16-17-13)9-4-6-14-7-5-9/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVGXITAOLHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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